![molecular formula C8H6IN B105608 6-iodo-1H-indole CAS No. 115666-47-2](/img/structure/B105608.png)
6-iodo-1H-indole
Overview
Description
6-Iodo-1H-indole is a chemical compound with the molecular formula C8H6IN. It has an average mass of 243.044 Da and a monoisotopic mass of 242.954483 Da . It is used as an intermediate to prepare linear tripeptides for right-hand segments of complestatin .
Synthesis Analysis
The synthesis of 6-Iodo-1H-indole involves various methods. One such method involves the cyclization of dihydrazone to give a mixture of geometrical isomers .Molecular Structure Analysis
The molecular structure of 6-Iodo-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
6-Iodo-1H-indole undergoes various chemical reactions. For instance, it has been used to synthesize inhibitors of Chk1 .Physical And Chemical Properties Analysis
6-Iodo-1H-indole has a density of 2.0±0.1 g/cm3, a boiling point of 341.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 160.5±20.4 °C .Scientific Research Applications
Cancer Treatment
6-Iodo-1H-indole derivatives have been studied for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of chemotherapeutic agents .
Antimicrobial Activity
These compounds have shown effectiveness against a range of microbes. Their application in creating new antibiotics or antiseptic agents is a promising field of research, particularly in the face of rising antibiotic resistance .
Neurological Disorders
Research indicates that indole derivatives can play a role in the treatment of neurological disorders. Their interaction with brain chemistry suggests potential applications in drugs targeting conditions like Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory and Analgesic Properties
Some indole derivatives demonstrate significant anti-inflammatory and analgesic activities. They could lead to the development of new painkillers with lower ulcerogenic indexes compared to current medications .
Biotechnological Production
Advances in biotechnological methods have enabled the production of indole derivatives from natural sources like glucose or tryptophan. This has applications in industrial processes, including the synthesis of natural colorants and flavors .
Quorum Sensing in Bacteria
Indoles play a crucial role in bacterial communication, known as quorum sensing. Understanding this process can lead to the development of strategies to control bacterial populations, which is vital in both medical and environmental contexts .
Mechanism of Action
Target of Action
6-Iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 6-Iodo-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The physicochemical properties of indole derivatives can influence their bioavailability . For instance, indole is a relatively weak basic chemical, which can affect its absorption and distribution .
Result of Action
Indole derivatives are known to exhibit various biological activities, which can result in a range of cellular effects .
Action Environment
The action of 6-Iodo-1H-indole, like other indole derivatives, can be influenced by various environmental factors. For instance, the stability of indole derivatives can be affected by temperature and solvent conditions . .
Safety and Hazards
properties
IUPAC Name |
6-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYWUXBZHYQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451352 | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-indole | |
CAS RN |
115666-47-2 | |
Record name | 6-Iodo-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115666-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the planar structure of 6-iodo-1H-indole-2,3-dione?
A1: The near-planar structure of 6-iodo-1H-indole-2,3-dione, as indicated by the low root-mean-square deviation from planarity of 0.019 Å [], suggests potential for π-π stacking interactions. These interactions, confirmed by the crystallographic data [], contribute to the compound's packing arrangement and overall stability in the solid state. This information is crucial for understanding the compound's physicochemical properties and potential applications in material science or crystal engineering.
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